molecular formula C23H22N6O2S B14923078 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B14923078
M. Wt: 446.5 g/mol
InChI Key: ZRHQNCWHIFPMQG-AFUMVMLFSA-N
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Description

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while reduction of the hydrazide moiety produces amines .

Scientific Research Applications

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The compound’s ability to modulate various biological pathways makes it a versatile candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N6O2S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H22N6O2S/c1-17-12-13-20(31-17)14-25-27-22(30)16-32-23-28-26-21(15-24-18-8-4-2-5-9-18)29(23)19-10-6-3-7-11-19/h2-14,24H,15-16H2,1H3,(H,27,30)/b25-14+

InChI Key

ZRHQNCWHIFPMQG-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4

Origin of Product

United States

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